molecular formula C8H7ClN2 B12957985 2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile

2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile

Cat. No.: B12957985
M. Wt: 166.61 g/mol
InChI Key: DKODLSKRIWMZNF-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetonitrile group attached to the 3-position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-4-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chloro group is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

2-

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2H2,1H3

InChI Key

DKODLSKRIWMZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CC#N)Cl

Origin of Product

United States

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